molecular formula C15H11BrN2O2 B1623327 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 351003-29-7

4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B1623327
CAS No.: 351003-29-7
M. Wt: 331.16 g/mol
InChI Key: YBRVBCGGIDKHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for polycyclic heterocyclic systems containing fused benzene and diazepine rings. The complete systematic name 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b]diazepin-2(3H)-one reflects the complex structural architecture through its detailed positional descriptors and functional group specifications. The nomenclature system begins with the core benzodiazepine framework designated as "1H-benzo[b]diazepin-2(3H)-one," which indicates the presence of a seven-membered diazepine ring fused to a benzene ring with specific hydrogen positioning and ketone functionality at the 2-position. The substitutional component "4-(5-Bromo-2-hydroxyphenyl)" describes the phenyl ring attachment at position 4 of the diazepine core, with bromine substitution at the 5-position and hydroxyl substitution at the 2-position of this phenyl ring.

The structural representation reveals a tricyclic system where the central seven-membered diazepine ring contains two nitrogen atoms at positions 1 and 4, with the fused benzene ring providing additional aromatic stabilization. The molecular architecture demonstrates characteristic features of the 1,4-benzodiazepine family, specifically incorporating the benzo[b] fusion pattern that distinguishes this structural class from other benzodiazepine variants. The International Chemical Identifier string "InChI=1S/C15H11BrN2O2/c1-19-13-7-5-10(6-8-13)15-17-14(18-20-15)11-3-2-4-12(16)9-11/h2-9H,1H3" provides computational representation of the complete molecular connectivity. The systematic structural analysis confirms the presence of extended conjugated systems through the aromatic rings, which contribute to the overall molecular stability and potential chemical reactivity patterns.

Comparative Analysis of Benzodiazepine Core Subclassification Frameworks

Benzodiazepines can be classified into eight distinct sub-groups based on their chemical structures, including 1,4-benzodiazepines, 1,5-benzodiazepines, imidazolobenzodiazepines, triazolbenzodiazepines, 2,3-benzodiazepines, thienotriazolodiazepines, thienodiazepines, and oxazolodiazepines. The compound 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b]diazepin-2(3H)-one belongs specifically to the 1,4-benzodiazepine subfamily, characterized by nitrogen atoms positioned at the 1 and 4 positions of the seven-membered diazepine ring. This classification system provides essential framework for understanding structure-activity relationships and potential pharmacological properties within the broader benzodiazepine family.

The structural classification reveals that 1,4-benzodiazepines represent the most extensively studied and clinically relevant subfamily within the benzodiazepine class. The core chemical structure consists of a benzene ring fused to a seven-membered diazepine ring, with the nitrogen atoms occupying the 1 and 4 positions of the heterocycle. Different compounds within this subfamily exhibit various side groups attached to the central structure at positions 1, 2, 5, or 7, which significantly affect the binding characteristics to gamma-aminobutyric acid receptors and subsequently modulate pharmacological properties, potency, and pharmacokinetic parameters. The specific substitution pattern in 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b]diazepin-2(3H)-one, featuring the brominated hydroxyphenyl group at position 4, represents a distinctive structural modification that differentiates this compound from classical benzodiazepine derivatives.

Comparative structural analysis with related benzodiazepine derivatives demonstrates the significance of positional substitution patterns in determining molecular properties. For instance, the compound 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one exhibits bromine substitution at the 7-position of the benzodiazepine core rather than on the phenyl substituent, resulting in molecular formula C15H11BrN2O and molecular weight 315.16 grams per mole. This structural comparison illustrates how positional variation of halogen substituents can significantly impact molecular weight, potential chemical reactivity, and overall molecular architecture within the benzodiazepine framework.

Properties

IUPAC Name

4-(5-bromo-2-hydroxyphenyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-9-5-6-14(19)10(7-9)13-8-15(20)18-12-4-2-1-3-11(12)17-13/h1-7,19H,8H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRVBCGGIDKHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=CC=CC=C2NC1=O)C3=C(C=CC(=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425616
Record name 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-29-7
Record name 4-(5-Bromo-2-hydroxyphenyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dihydro-4-(5-bromo-2-hydroxyphenyl)-2H-1,5-benzodiazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-hydroxybenzaldehyde and o-phenylenediamine.

    Condensation Reaction: The first step involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and o-phenylenediamine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under reflux conditions to form the desired benzodiazepine ring system.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative, which may have different pharmacological properties.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or alkyl halides.

Major Products

    Oxidation: Formation of 5-bromo-2-hydroxybenzophenone.

    Reduction: Formation of 4-(5-bromo-2-hydroxyphenyl)-1,2-dihydro-1H-benzo[b][1,4]diazepin-2-one.

    Substitution: Formation of 4-(5-amino-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one.

Scientific Research Applications

Overview

4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, known for its diverse pharmacological properties. This compound features a bromine atom and a hydroxyl group on its phenyl ring, which contribute to its unique chemical behavior and biological activities. Its applications span various fields, including medicinal chemistry, pharmacology, and synthetic organic chemistry.

Medicinal Chemistry

This compound has garnered interest for its potential therapeutic effects:

  • Anxiolytic Properties : The compound has been studied for its ability to reduce anxiety through interactions with GABA receptors, enhancing inhibitory neurotransmission.
  • Sedative Effects : Its sedative properties make it a candidate for treating sleep disorders.
  • Anticonvulsant Activity : Research indicates potential anticonvulsant effects, making it relevant in epilepsy management.

Biological Studies

The compound's interaction with biological targets is critical for understanding its mechanisms:

  • GABA Receptor Modulation : It binds to GABA receptors, increasing GABAergic activity which leads to anxiolytic and sedative effects.
  • Enzyme Interactions : Investigations into how this compound interacts with various enzymes can reveal insights into its pharmacodynamics and potential side effects.

Synthetic Applications

In synthetic organic chemistry, this compound serves as a valuable building block:

  • Synthesis of Novel Derivatives : Researchers utilize it to create new benzodiazepine derivatives that may exhibit improved pharmacological profiles or novel activities.
  • Chemical Reactivity Studies : The presence of bromine and hydroxyl groups allows for further chemical modifications through substitution reactions, expanding its utility in synthetic pathways.

Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Anxiolytic Evaluation in Animal Models :
    • In a study using the elevated plus maze (EPM) test, compounds derived from this compound demonstrated significant anxiolytic effects compared to controls .
  • Pharmacological Profiling :
    • A comprehensive evaluation indicated that derivatives showed varying degrees of sedative and muscle relaxant properties when tested in rodent models .
  • Mechanistic Insights :
    • In silico studies highlighted the importance of the bromine atom in modulating receptor interactions, suggesting that structural modifications could lead to enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The presence of the bromine atom and hydroxyl group may influence its binding affinity and selectivity for different receptor subtypes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations in Benzodiazepine Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents/Modifications Pharmacological Relevance Key References
Target Compound 4-(5-Bromo-2-hydroxyphenyl) Potential CNS modulation (hypothesized)
1-Substituted-5-(4-fluorophenyl)-1H-benzo[e][1,4]diazepin-2(3H)-one 1-Alkyl/aryl substituent; 5-(4-fluorophenyl) Enhanced metabolic stability due to fluorophenyl group
(R)-6-Bromo-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one 6-Bromo; 4-methyl; saturated 4,5-dihydro ring Increased lipophilicity; stereospecific activity
4-(Trifluoromethyl)-1H-benzo[b][1,4]diazepin-2(3H)-one 4-Trifluoromethyl Electron-withdrawing CF₃ group enhances membrane permeability
7-Nitro-5-phenyl-1-(pyrrolidin-1-ylmethyl)-1H-benzo[e][1,4]diazepin-2(3H)-one 7-Nitro; 5-phenyl; 1-pyrrolidinylmethyl Nitro group may confer antimicrobial or anticancer activity
5-Cyclopentane-4-methyl-1H-benzo[b][1,4]diazepin-2(3H)-one 4-Methyl; fused cyclopentane ring Improved bioavailability via lipophilic cyclopentane

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Groups :
    • Bromo (Target Compound): Modulates receptor binding via steric effects and halogen bonding .
    • Trifluoromethyl (CAS 2070-87-3): Enhances metabolic stability and bioavailability compared to bromo derivatives .
  • Hydroxy vs. Nitro Groups :
    • The 2-hydroxyphenyl group in the target compound may enable hydrogen bonding, whereas nitro groups (e.g., in ) could increase reactivity or cytotoxicity.

Biological Activity

4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores its biological activity, particularly focusing on anti-cancer, anti-inflammatory, and antimicrobial properties, supported by various studies and case analyses.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a bromine atom and a hydroxy group on the phenyl ring, contributing to its biological properties.

Anti-Cancer Activity

Research indicates that benzodiazepine derivatives exhibit significant anti-cancer properties. A study evaluated the cytotoxic effects of synthesized benzodiazepine derivatives against various cancer cell lines. The results showed that these compounds could inhibit cell proliferation and induce apoptosis in specific cancer types. The mechanism involved the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression and immune response .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)15.6Induction of apoptosis via IL-6 modulation
HeLa (Cervical)12.3Inhibition of TNF-α release
A549 (Lung)10.5Cell cycle arrest at G2/M phase

Anti-Inflammatory Activity

The compound has also demonstrated notable anti-inflammatory effects. In vitro studies revealed that it could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines. This action suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of benzodiazepine derivatives was assessed against various bacterial strains. While some derivatives showed limited activity, specific compounds exhibited significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The activity was attributed to the disruption of bacterial cell membranes .

Case Studies

  • Case Study 1: Breast Cancer Treatment
    A clinical trial involving patients with advanced breast cancer tested a derivative similar to this compound. The study found a marked reduction in tumor size among participants treated with the compound, alongside manageable side effects.
  • Case Study 2: Inflammatory Bowel Disease
    Another study investigated the use of this compound in patients suffering from inflammatory bowel disease (IBD). Results indicated that treatment led to decreased levels of inflammatory markers and improved patient symptoms over a six-month period.

Q & A

Q. What are the established synthetic protocols for synthesizing 4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one, and what critical reaction parameters influence yield?

The compound is synthesized via a two-step protocol:

  • Step 1 : Cyclization of 2-amino-4-fluorobenzophenone derivatives using hexamethylenetetramine under reflux (80–100°C) to form the benzodiazepine core .
  • Step 2 : Bromination at the 5-position via electrophilic substitution using bromine or NBS in acetic acid. Critical parameters include solvent choice (DMF for alkylation, toluene for cyclization), base strength (KOH enhances N-alkylation), and temperature control (0°C → RT gradients reduce side reactions). Yields improve with stoichiometric precision (1:1.2 molar ratio of core to brominating agent) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks confirm its structure?

  • 1H NMR : Bromophenolic -OH proton (δ 10.2–10.8 ppm), diazepine carbonyl (δ 170–175 ppm), and aromatic protons (δ 6.8–7.9 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 337.99 (C15H10BrN2O2) with isotopic patterns confirming bromine .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and -OH (3200–3600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities between GABAergic and endothelin receptor binding?

Contradictions arise from assay-specific conditions. Methodological solutions include:

  • Competitive Binding Assays : Use 125I-ET-1 for endothelin receptors (IC50 < 10 nM) and 3H-muscimol for GABA-A receptors. Standardize membrane preparation protocols to minimize nonspecific binding .
  • Mutagenesis Studies : Modify receptor binding pockets (e.g., ET-A receptor Tyr129) to identify key interaction sites .

Q. What strategies optimize regioselectivity during N1 vs. C3 functionalization of the diazepine ring?

  • N1 Alkylation : Use bulky alkyl halides (e.g., benzyl bromide) with KOH in DMF at 0°C, achieving >80% selectivity .
  • C3 Arylation : Employ Suzuki-Miyaura coupling with Pd(PPh3)4, maintaining inert atmospheres to prevent oxidation .
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide increases N-alkylation efficiency by 40% .

Q. How does bromine substitution impact metabolic stability compared to chloro analogs in preclinical studies?

  • Microsomal Stability : Brominated derivatives show 3-fold longer t1/2 (42 ± 5 min vs. 14 ± 2 min for chloro analogs) due to reduced CYP3A4-mediated oxidation .
  • Deuterium Labeling : Introduce deuterium at C7 to further enhance stability (e.g., t1/2 increased to 68 ± 7 min) .

Q. What in vivo models validate this compound’s efficacy in neuropathic pain, and what dosing parameters are optimal?

  • Chronic Constriction Injury (CCI) Model : Oral administration (5 mg/kg bid) in rats reduces mechanical allodynia (von Frey test: 50% threshold increase, p < 0.01) without motor impairment .
  • Pharmacokinetics : Maintain plasma concentrations >200 ng/mL for 6 hours using sustained-release formulations .

Q. How can structural modifications enhance anticancer activity while minimizing cytotoxicity?

  • Substituent Effects : Chloro at C7 (as in 7-chloro analogs) increases apoptosis induction (IC50 = 8.2 µM in MCF-7 cells) but requires balancing with hydrophilic groups (e.g., -OH) to reduce hepatotoxicity .
  • SAR Studies : 3D-QSAR models identify optimal logP values (2.1–2.5) for blood-brain barrier penetration .

Methodological Considerations

  • Data Contradiction Analysis : Compare IC50 values across studies using standardized cell lines (e.g., NCI-60 panel) and normalize to protein binding .
  • Reaction Optimization : Design fractional factorial experiments to test temperature, solvent, and catalyst interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one
Reactant of Route 2
4-(5-Bromo-2-hydroxyphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.